An In-depth Technical Guide to the Chemical Properties and Applications of Z-Dap(Boc)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Z-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid, commonly abbreviated as Z-Dap(Boc)-OH, is a non-proteinogenic amino acid derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its utility stems from the presence of two orthogonal protecting groups, the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group, at the α- and β-amino positions, respectively. This unique structural feature allows for selective deprotection and subsequent functionalization, making it a versatile building block for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key applications of Z-Dap(Boc)-OH.
Physicochemical Properties
Z-Dap(Boc)-OH is typically a white to off-white powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₂N₂O₆ | [1] |
| Molecular Weight | 338.36 g/mol | [1] |
| CAS Number | 16947-84-5 | |
| Appearance | White to off-white powder | |
| Optical Activity | [α]20/D −12.0±1°, c = 1% in methanol | |
| Boiling Point | 548.7°C at 760 mmHg | [2] |
| Flash Point | 285.6°C | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water.[3] Qualitative information suggests slight solubility in DMSO and sparing solubility in water, which can be improved with heating and sonication.[3] |
Spectroscopic Analysis
The structural integrity and purity of Z-Dap(Boc)-OH are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Z-Dap(Boc)-OH is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the benzyloxycarbonyl (Z) group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the diaminopropionic acid backbone.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the two carbamate protecting groups, the aromatic carbons of the Z group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the diaminopropionic acid scaffold.
Infrared (IR) Spectroscopy
The IR spectrum of Z-Dap(Boc)-OH will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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A broad O-H stretching band for the carboxylic acid.
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N-H stretching vibrations.
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Strong C=O stretching bands for the carboxylic acid and the two carbamate groups.
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C-O stretching bands.
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Aromatic C-H and C=C stretching from the Z group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Z-Dap(Boc)-OH. The expected molecular ion peak would correspond to its molecular weight of 338.36 g/mol .
Chemical Reactivity and Orthogonal Deprotection
A cornerstone of the chemical utility of Z-Dap(Boc)-OH is the orthogonal nature of its Z and Boc protecting groups. This allows for the selective removal of one group while the other remains intact, enabling stepwise and site-specific modifications.
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Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is labile to acidic conditions and is typically removed using reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1]
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Z Group Removal: The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for Boc deprotection but can be cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).[4]
This orthogonality is a critical feature for its use in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures.
Orthogonal deprotection of Z-Dap(Boc)-OH.
Experimental Protocols
The primary application of Z-Dap(Boc)-OH is in solid-phase peptide synthesis (SPPS). Below is a general protocol for its incorporation into a peptide chain using a manual Boc-SPPS strategy.
Materials and Reagents
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Z-Dap(Boc)-OH
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Merrifield or other suitable resin for Boc-SPPS
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Boc-protected amino acids
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Dichloromethane (DCM), peptide synthesis grade
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Trifluoroacetic acid (TFA)
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N,N-Diisopropylethylamine (DIEA)
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Coupling reagents (e.g., HBTU, HOBt)
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Piperidine (for optional Fmoc deprotection if using a variant)
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Cleavage cocktail (e.g., HF/anisole or a low-hazard alternative)
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Cold diethyl ether
Protocol for Incorporation of Z-Dap(Boc)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for adding Z-Dap(Boc)-OH to a resin-bound peptide with a free N-terminal amine.
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Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
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Boc Deprotection of the Growing Peptide Chain:
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Wash the resin with DCM.
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Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.
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Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
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Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.
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Neutralization:
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Wash the resin with isopropanol and then DCM.
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Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
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Wash the resin with DCM to remove excess base.
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Activation of Z-Dap(Boc)-OH:
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In a separate vessel, dissolve Z-Dap(Boc)-OH (typically 3-4 equivalents relative to the resin loading), HBTU (e.g., 3.8 equivalents), and HOBt (e.g., 4 equivalents) in DMF.
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Add DIEA (e.g., 8 equivalents) to the solution and allow it to pre-activate for 2 minutes.
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Coupling:
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Add the activated Z-Dap(Boc)-OH solution to the neutralized resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
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Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
General workflow for incorporating Z-Dap(Boc)-OH in SPPS.
Stability and Storage
Z-Dap(Boc)-OH is classified as a combustible solid and should be handled with appropriate personal protective equipment, including eye shields and gloves. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.
Conclusion
Z-Dap(Boc)-OH is a valuable and versatile building block in synthetic chemistry, particularly for the construction of modified peptides. Its key attribute is the presence of orthogonal Z and Boc protecting groups, which allows for selective chemical manipulations at the α- and β-amino positions. This guide provides essential chemical and physical data, along with a foundational experimental protocol for its use, to aid researchers and professionals in its effective application for the development of novel therapeutics and other advanced materials.
